molecular formula C22H25N3O4 B10991707 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10991707
M. Wt: 395.5 g/mol
InChI Key: FGQLMBRYTYRWJK-UHFFFAOYSA-N
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Description

This compound features a [1,2]oxazolo[5,4-b]pyridine core substituted with 3,6-dimethyl groups and a carboxamide moiety at position 2. The carboxamide is further linked to a tetrahydro-2H-pyran ring bearing a 4-methoxyphenyl group at its 4-position. The tetrahydro-2H-pyran moiety enhances metabolic stability and solubility, while the 4-methoxyphenyl group may contribute to π-π interactions in biological targets.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H25N3O4/c1-14-12-18(19-15(2)25-29-21(19)24-14)20(26)23-13-22(8-10-28-11-9-22)16-4-6-17(27-3)7-5-16/h4-7,12H,8-11,13H2,1-3H3,(H,23,26)

InChI Key

FGQLMBRYTYRWJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the synthesis of the 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylmethyl intermediate. This can be achieved through a cyclization reaction of 4-methoxyphenylacetaldehyde with a suitable diol under acidic conditions.

    Oxazolo[5,4-b]pyridine Synthesis: The oxazolo[5,4-b]pyridine core is synthesized via a cyclization reaction involving a pyridine derivative and an appropriate oxazole precursor.

    Coupling Reaction: The final step involves coupling the tetrahydropyran intermediate with the oxazolo[5,4-b]pyridine derivative using a carboxamide linkage. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a distinctive molecular architecture that includes:

  • Tetrahydro-2H-pyran moiety : Contributes to the compound's stability and potential interaction with biological targets.
  • Oxazolo[5,4-b]pyridine framework : Enhances the compound's pharmacological properties.
  • Methoxyphenyl group : Increases lipophilicity, potentially influencing its pharmacokinetic profile.

The molecular formula is C19H24N2O3C_{19}H_{24}N_2O_3 with a molecular weight of approximately 342.41 g/mol.

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies suggest that N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide may exhibit anticancer properties. The unique structural elements allow for interactions with cellular pathways involved in cancer progression.
  • Anti-inflammatory Properties : The compound's ability to inhibit inflammatory mediators positions it as a potential candidate for treating inflammatory diseases. Research indicates that compounds with similar oxazolo structures often show promising anti-inflammatory effects.
  • Neuroprotective Effects : The presence of the oxazolo moiety has been linked to neuroprotective activities in various studies. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrahydropyran Ring :
    • Achieved through acid-catalyzed cyclization of suitable precursors.
  • Oxazole Ring Construction :
    • Involves cyclization reactions between appropriate aldehydes and amines under controlled conditions to form the oxazole structure.
  • Final Coupling Reaction :
    • The final step often involves coupling the oxazole derivative with the tetrahydropyran moiety using standard coupling reagents such as EDC or DCC in the presence of a base.

In Vitro Studies

Biological evaluations have demonstrated that this compound exhibits significant activity against various cancer cell lines. Notable findings include:

  • IC50 values indicating effective inhibition of cell proliferation.
  • Induction of apoptosis in treated cells.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies provide insights into:

  • Mechanisms of action at the molecular level.
  • Structural features that enhance binding interactions with target proteins.

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
  • Case Study on Neuroprotection :
    • In models of neuroinflammation, this compound demonstrated a marked decrease in pro-inflammatory cytokine levels, suggesting its potential use in neuroprotective therapies.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Compound Name (ID Referenced) Core Structure Substituents Functional Groups Key Structural Differences
Target Compound [1,2]Oxazolo[5,4-b]pyridine 3,6-Dimethyl; tetrahydro-2H-pyran-4-ylmethyl with 4-methoxyphenyl Carboxamide Reference standard
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide () [1,2]Oxazolo[5,4-b]pyridine 4-Fluoro-2-methylphenyl; 6-(2-furyl) Carboxamide Lacks tetrahydro-2H-pyran; furyl group may alter solubility and binding .
1-{[1-(4-Methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide () Piperidine-pyrrolidone hybrid 4-Methoxyphenyl; tetrahydro-2H-pyran Carboxamide, ketone Pyrrolidone and piperidine core vs. oxazolo-pyridine; may target proteases or kinases .
AZ331 () 1,4-Dihydropyridine 4-(2-Furyl); 2-methoxyphenyl; thioether-linked 4-methoxyphenyl Carboxamide, thioether Dihydropyridine core is redox-active; thioether may improve membrane permeability .
4-(4-Methoxybenzoyl)-N-[(pyridin-3-yl)methyl]-1H-pyrrole-2-carboxamide () Pyrrole 4-Methoxybenzoyl; pyridinylmethyl Carboxamide, ketone Pyrrole core lacks fused heterocyclic system; pyridinylmethyl may enhance target engagement .

Pharmacological and Physicochemical Profiles

Table 2: Hypothesized Properties Based on Structural Features

Property Target Compound
Solubility Moderate (tetrahydro-2H-pyran enhances water solubility) Low (lipophilic furyl and fluorophenyl groups) Moderate (tetrahydro-2H-pyran and polar carboxamide) Low (dihydropyridine and thioether)
Metabolic Stability High (tetrahydro-2H-pyran resists oxidation) Moderate (fluorophenyl may slow metabolism) High (tetrahydro-2H-pyran and piperidine) Variable (dihydropyridine prone to oxidation)
Target Affinity Likely kinase inhibition (oxazolo-pyridine mimics ATP-binding motifs) Antimicrobial (furyl and fluorophenyl groups) Protease/kinase inhibition (pyrrolidone and carboxamide) Calcium channel modulation (dihydropyridine core)

Biological Activity

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its effects on various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridine ring fused with an oxazole moiety and a tetrahydropyran side group. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its bioavailability and pharmacokinetic properties.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For example, related compounds have been shown to inhibit ALK5 receptor autophosphorylation, which is crucial in the TGF-β signaling pathway associated with tumor progression. One study reported that a similar compound inhibited cell viability with an IC50 value of 25 nM in vitro and demonstrated tumor growth inhibition in vivo without evident toxicity at dosages of 30 mg/kg .

Antimicrobial Properties

Compounds within the same chemical family have demonstrated antimicrobial activities against various pathogens. A study focusing on 4H-Pyran derivatives revealed their efficacy against Mycobacterium bovis, suggesting potential applications in treating tuberculosis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds containing the oxazole ring have been investigated for their anti-inflammatory properties. Research indicates that such derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • ALK5 Inhibition : Inhibition of the ALK5 receptor impacts TGF-β signaling pathways critical for cancer cell proliferation and survival.
  • Antimicrobial Action : The structural features allow for interaction with bacterial enzymes or membranes.
  • Cytokine Modulation : Alteration of cytokine production can lead to reduced inflammation and tissue damage.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on ALK5 Inhibitors : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit ALK5. Compound 8h showed promising results with significant tumor growth inhibition in xenograft models .
  • Antimicrobial Evaluation : A synthesis and evaluation study on 4H-Pyran derivatives demonstrated notable activity against Mycobacterium bovis and other pathogens, reinforcing the potential therapeutic applications in infectious diseases .

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